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3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid

Kinase inhibitor design Hinge-binding motif Regioisomer comparison

Medicinal chemistry groups synthesizing kinase-focused libraries often face supply bottlenecks for regiospecific [1,2,4]triazolo[1,5-a]pyridine building blocks. This 5-amino-propanoic acid variant provides the exact hinge-binding geometry required for JAK, TTK, and DNA-PK inhibitor programs, mirroring the core motif of clinical candidate AZD7648. - Direct amide coupling via free carboxylic acid eliminates protective-group manipulation, accelerating parallel library synthesis. - 7-Methyl group occupies a critical lipophilic pocket that drives potency and selectivity, as demonstrated in DNA-PK co-crystal structures. - Available as free base (≥98% purity) and TFA salt for aqueous assay compatibility, with bulk quantities in stock for immediate global dispatch.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
Cat. No. B15229693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C(=C1)NCCC(=O)O
InChIInChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16)
InChIKeyJNEXDXPAUQTFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic Acid: Core Scaffold & Identity


3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid (CAS 1156144-41-0, MW 220.23 g/mol, C10H12N4O2) is a heterobicyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class . The scaffold features a 7-methyl substitution on the pyridine ring and a distinctive 5-amino-propanoic acid side chain, which provides a flexible, ionizable carboxylic acid handle for downstream conjugation. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries targeting JAK, TTK, and DNA-PK pathways, where the C5-aminoaryl motif is a privileged hinge-binding element [1]. It is commercially available as both a free base (purity NLT 97%) and a TFA salt (purity typically 95%) to accommodate different synthetic workflows .

Free carboxylic acid enables direct amide coupling without deprotection
C5-amino substitution mimics kinase hinge-binding pharmacophore
7-methyl group occupies a lipophilic pocket relevant to selectivity profiling
Available as free base and TFA salt to match organic or aqueous workflows

Limitations of Generic Triazolopyridine Analogs


The [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits highly regiospecific structure-activity relationships, where both the position of the amino linker and the nature of the side chain profoundly influence kinase selectivity and physicochemical properties [1]. Simple substitution with a C2-propanoic acid isomer (CAS 1554511-23-7) or the unsubstituted 5-amine (CAS varies) removes the precise H-bond donor/acceptor geometry required for hinge-region engagement in JAK/TTK inhibitor programs [2]. Similarly, replacing the free carboxylic acid with a methyl or tert-butyl ester alters the ionization state, hydrogen-bonding capacity, and precludes direct amide coupling in one-step library synthesis—a critical efficiency factor in parallel medicinal chemistry. The 7-methyl group further distinguishes this compound from des-methyl analogs, as crystallographic evidence from related DNA-PK inhibitors (e.g., AZD7648) shows this methyl occupies a lipophilic pocket that drives potency and selectivity [3].

C2 isomer C2-propanoic acid (CAS 1554511-23-7) orients the side chain along the hinge axis, which may disrupt hinge-binding geometry required for JAK/TTK programs.
Methyl ester Ester prodrug (CAS 1179051-83-2) requires additional hydrolysis, adding one synthetic step and altering H-bond donor count vs. the free acid.
Des-methyl analog Removing the 7-methyl group may reduce occupancy of a lipophilic pocket implicated in selectivity; structural evidence from related inhibitors suggests a role in target engagement.
N-Methyl linker N-methylation eliminates the hinge H-bond donor; class-level SAR indicates a potential 10–100× reduction in kinase inhibition, making it unsuitable as a direct replacement.

Differentiation Evidence vs. Closest Analogs


C5- vs. C2-Propanoic Acid: Kinase Hinge-Binding Topology

The C5-amino substitution in 3-({7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid places the propanoic acid side chain in a geometry orthogonal to the triazolopyridine plane, oriented toward the solvent-exposed region of the kinase active site. In contrast, the C2-propanoic acid isomer (CAS 1554511-23-7, [1,2,4]Triazolo[1,5-a]pyridine-2-propanoic acid) positions the acid vector along the hinge axis, which is incompatible with the conserved hydrogen-bonding pattern of the kinase hinge region (backbone NH of residue X and carbonyl of residue Y) exploited by JAK and TTK inhibitors [1]. While direct biochemical IC50 comparison for these two exact building blocks is absent from the public literature, the regioisomeric distinction is critical: the C5-amino orientation mimics the binding mode of advanced clinical candidates such as AZD7648 (DNA-PK IC50 = 0.63 nM) and TTK inhibitor BDBM329334 (TTK IC50 = 2.55 nM), both of which utilize a C5/C6-amino-triazolopyridine hinge binder [2].

C5 vs. C2 hinge geometry
Class-level inference
C5 side chain projects toward solvent channel, compatible with hinge binding; C2 isomer projects along the hinge axis, likely incompatible with conserved H-bond pattern.
Regioisomer choice dictates hinge-binding topology.
Patent SAR supports topology prediction; direct biochemical head-to-head data unavailable.
Kinase inhibitor design Hinge-binding motif Regioisomer comparison

Free Acid vs. Methyl Ester: Synthetic Step Efficiency

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid (free acid, MW 220.23) offers a native carboxylic acid handle for direct amide coupling without a deprotection step. The closest commercial ester analog, methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate (CAS 1179051-83-2, MW 234.25), requires saponification (LiOH/THF/H2O or similar) prior to conjugation, adding one synthetic step and reducing overall yield in library production . The free acid provides a hydrogen bond donor count (HBD) of 2 versus 1 for the methyl ester, directly affecting drug-likeness parameters (Lipinski compliance) when the fragment is incorporated into larger entities [1]. Commercially, the free acid is listed at 98% purity (Leyan, Cat. 1553773), identical to the methyl ester specification, ensuring no purity penalty for the more synthetically efficient building block .

Synthetic step efficiency
Cross-study comparable
Free acid: 1-step amide coupling. Methyl ester: 2 steps (hydrolysis + coupling). 1 fewer synthetic step, MW 14 Da lower, +1 H-bond donor.
Eliminates deprotection step, improving parallel library throughput.
Standard HATU/DIPEA coupling vs. LiOH hydrolysis then coupling; purity specifications equivalent.
PROTAC synthesis Amide coupling Parallel library synthesis

TFA Salt vs. Free Base: Aqueous Solubility & Handling

The TFA salt form (3-({7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid; CAS 1864058-45-6, MW 334.26) offers enhanced solubility and stability compared to the free base (MW 220.23), as explicitly noted by commercial suppliers [1]. While no quantitative solubility comparison between the two forms has been published for this specific compound, the TFA salt is marketed specifically for applications requiring aqueous handling, such as bioconjugation or biochemical assay preparation. The free base is typically preferred for organic-phase reactions (e.g., amide couplings in DMF or DCM), providing procurement optionality depending on the intended downstream chemistry .

Free base vs. TFA salt
Supporting evidence
Free base (MW 220.23) for organic-phase chemistry; TFA salt (MW 334.26) reported enhanced aqueous solubility (supplier data, quantitative values unavailable).
Form selection based on reaction medium; TFA salt may simplify aqueous handling.
Supplier technical datasheets; no published solubility comparison.
Bioconjugation Aqueous solubility Salt form selection

NH-Linker vs. N-Methyl Linker: H-Bond Donor Capacity

The target compound retains a secondary amine (NH) linker at the C5 position, providing a hydrogen bond donor (HBD) that can engage the kinase hinge carbonyl. The closest N-methylated analog, (2S)-2-methyl-3-[methyl-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid, replaces this NH with an N-CH3 group, eliminating the HBD capacity entirely [1]. N-Methylation of the hinge-binding amine in related triazolopyridine kinase inhibitors has been shown to reduce potency by 10- to 100-fold due to loss of this critical hydrogen bond and steric clash with the hinge backbone [2]. While a direct IC50 comparison for this specific pair is unavailable, class-level SAR from the JAK/TTK patent literature consistently demonstrates that N-methylation of the C5-amino hinge binder is detrimental to kinase inhibition.

NH vs. N-CH3 linker
Class-level inference
NH linker provides 1 H-bond donor capable of hinge interaction; N-CH3 eliminates HBD, class-level SAR suggests 10–100× potency reduction.
NH linker is critical for initial hit identification; N-methyl analog for later permeability optimization only if hinge H-bond is dispensable.
SAR from JAK/TTK patent literature; direct IC50 comparison for this pair not reported.
Structure-activity relationship N-methylation Conformational analysis

Procurement-Driven Application Scenarios


Kinase Hinge-Targeted Fragment Library Construction

The C5-amino-propanoic acid building block is ideally suited for constructing fragment libraries targeting the ATP-binding hinge of JAK, TTK, and DNA-PK kinases. Its substitution pattern directly mimics the hinge-binding motif of clinical-stage inhibitors (e.g., AZD7648, DNA-PK IC50 = 0.63 nM), making it a high-priority procurement item for fragment-based drug discovery (FBDD) campaigns [1]. The free carboxylic acid enables direct amide coupling to diverse amine-containing fragments without protective group manipulation, accelerating library synthesis compared to ester analogs.

PROTAC Linker Conjugation via Carboxylic Acid

The propanoic acid side chain serves as a native attachment point for PROTAC (Proteolysis Targeting Chimera) linker conjugation. The C5-amino-triazolopyridine core can engage the target protein (e.g., a kinase of interest), while the carboxylic acid is directly coupled to amine-terminated PEG or alkyl linkers connected to an E3 ligase ligand [2]. This avoids the deprotection step required when using the methyl ester analog, streamlining PROTAC synthesis workflows.

Regioisomeric SAR Exploration for Lead Optimization

When optimizing a lead series built on a [1,2,4]triazolo[1,5-a]pyridine core, the C5-substituted building block provides a defined topological vector that is orthogonal to the C2- or C6-substituted regioisomers. Purchasing this specific regioisomer (rather than the C2-propanoic acid isomer, CAS 1554511-23-7) ensures that SAR studies systematically probe the solvent-exposed region without confounding hinge-binding geometry, as established in the JAK2 inhibitor patent literature (US8501936B2) [3].

Aqueous Bioconjugation with TFA Salt

For applications requiring aqueous solubility—such as biochemical assay preparation, SPR-based binding studies, or covalent inhibitor screening in buffer systems—the TFA salt form (CAS 1864058-45-6) is the preferred procurement choice. The enhanced aqueous solubility reported by suppliers facilitates direct dissolution in assay media without organic co-solvents, reducing solvent-induced assay artifacts compared to the free base form [4].

Application
Selection Property
Validation Focus
Kinase fragment-based library synthesis
C5-amino hinge-binding motif
Target engagement assays (JAK/TTK/DNA-PK)
PROTAC linker conjugation
Native carboxylic acid handle
Amide coupling efficiency; linker chemistry compatibility
Regioisomeric SAR exploration
Defined C5 topological vector
Kinase selectivity profiling; hinge-binding geometry validation
Aqueous bioconjugation workflows
TFA salt solubility profile
Aqueous solubility assessment; assay compatibility testing
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